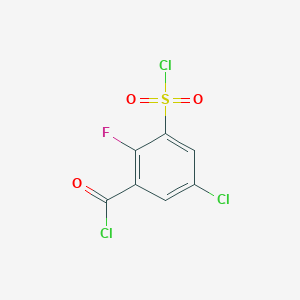

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride

Description

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride (molecular formula: C₇H₂Cl₂FSO₃) is a polyhalogenated aromatic compound featuring a benzoyl chloride core substituted with chlorine (Cl), fluorine (F), and a chlorosulfonyl (-SO₂Cl) group. This compound is structurally complex due to the interplay of electron-withdrawing substituents, which influence its reactivity, stability, and applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

5-chloro-3-chlorosulfonyl-2-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO3S/c8-3-1-4(7(9)12)6(11)5(2-3)15(10,13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKYWZXLLOMBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)F)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves the chlorination of 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid. The reaction is carried out in the presence of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of activated iron as a catalyst in the chlorination process has been reported to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloro or sulfonyl groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Phosphorus Pentachloride (PCl5): Another chlorinating agent.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products will vary based on the nucleophile introduced .

Scientific Research Applications

While specific applications and case studies for 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride are not detailed in the provided search results, information regarding its properties, hazards, and related compounds can be gathered.

This compound is an organic compound with the molecular formula and a molecular weight of 291.51 . It is supplied by American Elements and appears as a powder .

Safety and Hazards

this compound is associated with several hazard statements :

- H302: Harmful if swallowed.

- H314: Causes severe skin burns and eye damage.

- H335: May cause respiratory irritation.

Precautionary statements include :

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P310: Immediately call a poison center or doctor.

Related Compounds and Synthesis

The search results mention related compounds and synthesis methods that could provide context for the potential applications of this compound:

- 2-Fluorobenzoyl chloride: This compound, closely related to this compound, is a colorless liquid that may be corrosive to metals and cause severe skin burns, eye damage, and respiratory irritation .

- Preparation of substituted benzoyl compounds: The general methods for preparing benzoyl compounds may be relevant . For example, a similar compound, 1-Benzoylindoline-5-sulfonamide, can be synthesized by reacting indoline-5-sulfonamide with benzoyl chloride in the presence of pyridine .

- Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone: While not directly related, this patent describes a process using o-fluoro-benzoyl chloride and p-Chlorobenzoic acid amide as raw materials, offering insights into related chemical processes .

- This compound is related to halides, which may provide more information on its applications .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro and sulfonyl groups make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Benzoyl Chlorides vs. Sulfonyl Chlorides: Benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) are highly reactive in nucleophilic acyl substitutions, forming amides, esters, or anhydrides . The target compound’s benzoyl chloride group enables similar reactivity but is modulated by the electron-withdrawing -SO₂Cl and F substituents, which may reduce its electrophilicity compared to non-sulfonylated analogs. Sulfonyl chlorides (e.g., 5-Chloro-2-fluorobenzenesulfonyl chloride) primarily undergo sulfonylation reactions with amines or alcohols . The presence of -SO₂Cl in the target compound introduces dual reactivity, allowing sequential acylation and sulfonylation in multi-step syntheses.

Halogen Effects :

- Fluorine’s strong electron-withdrawing nature enhances the stability of the aromatic ring but reduces the electrophilicity of the carbonyl carbon in benzoyl chlorides .

- Chlorine at position 5 (meta to -SO₂Cl in the target compound) sterically hinders reactions at the ortho position, directing substitutions to para or other accessible sites .

Biological Activity

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of cancer therapy, antibacterial properties, and its mechanism of action.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on tumor-associated carbonic anhydrases (CA IX and CA XII). For instance, indoline-5-sulfonamides, which share functional groups with this compound, demonstrated potent inhibition with IC50 values as low as 12.9 µM against MCF7 breast cancer cells under hypoxic conditions . This suggests that this compound may also possess similar anticancer properties.

Antibacterial Activity

The compound's potential as an antibacterial agent has been evaluated against various bacterial strains. In related studies, fluoroaryl derivatives have shown promising antimicrobial activity, with minimum inhibitory concentrations (MIC) reported as low as 16 µM against Staphylococcus aureus . The structural modifications in these compounds often enhance their activity, indicating that this compound could similarly exhibit strong antibacterial properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and survival, such as carbonic anhydrases .

- Disruption of Bacterial Cell Function : The chlorosulfonyl and fluorine groups may interfere with bacterial cell wall synthesis or function, leading to cell death .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.